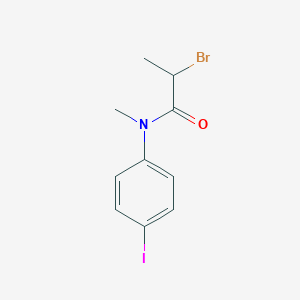

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

CAS No.: 1487421-98-6

Cat. No.: VC7685088

Molecular Formula: C10H11BrINO

Molecular Weight: 368.012

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1487421-98-6 |

|---|---|

| Molecular Formula | C10H11BrINO |

| Molecular Weight | 368.012 |

| IUPAC Name | 2-bromo-N-(4-iodophenyl)-N-methylpropanamide |

| Standard InChI | InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 |

| Standard InChI Key | HWWDDWRFHMNPGP-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N(C)C1=CC=C(C=C1)I)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a propanamide backbone substituted with bromine at the second carbon, an N-methyl group, and a 4-iodophenyl moiety. The canonical SMILES representation (CC(C(=O)N(C)C1=CC=C(C=C1)I)Br) confirms its branched alkyl chain and aromatic iodine substitution . The InChI key (HWWDDWRFHMNPGP-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrINO |

| Molecular Weight | 368.01 g/mol |

| Canonical SMILES | CC(C(=O)N(C)C₁=CC=C(C=C₁)I)Br |

| InChI | InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 |

| InChI Key | HWWDDWRFHMNPGP-UHFFFAOYSA-N |

The iodine atom at the para position of the phenyl ring enhances steric bulk and electronic effects, influencing its reactivity in nucleophilic substitutions .

Physicochemical Properties

Stability and Solubility

The compound is stored at freezing temperatures to prevent decomposition, indicating thermal sensitivity . Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are likely optimal for reactions, given the halogenated aromatic system’s moderate polarity .

Table 2: Physicochemical Profile

| Property | Description |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in DCM, DMF |

| Storage Conditions | Frozen (-20°C) |

Applications in Pharmaceutical and Organic Chemistry

Role in Cross-Coupling Reactions

The bromine and iodine atoms serve as orthogonal leaving groups, enabling sequential Suzuki-Miyaura or Ullmann couplings. For example:

-

Bromine substitution: Reacts with aryl boronic acids to form biaryl structures.

-

Iodine substitution: Participates in copper-catalyzed aminations .

This dual functionality allows modular synthesis of complex molecules, such as kinase inhibitors or fluorescent probes .

Drug Discovery Intermediate

The N-methylpropanamide group is a common pharmacophore in protease inhibitors. Incorporating halogenated aromatics enhances binding affinity to hydrophobic enzyme pockets, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR would show signals for the N-methyl group (~3.0 ppm) and aromatic protons (~7.5 ppm).

-

Mass Spectrometry: ESI-MS expected to display [M+H]⁺ peak at m/z 369.01 .

Table 3: Analytical Techniques

| Method | Target Data |

|---|---|

| HPLC | Purity assessment (>98%) |

| FT-IR | C=O stretch (~1650 cm⁻¹) |

| X-ray Crystallography | Confirmation of halogen positions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume